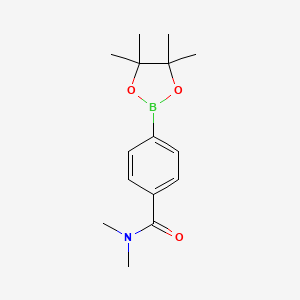

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS: 400727-57-3 ) is a boronate ester derivative featuring a benzamide core substituted with dimethylamino and dioxaborolane groups. It is widely utilized as a fluorescence probe for hydrogen peroxide (H₂O₂) detection due to its boronate ester reactivity . Its structure enables applications in bioimaging and chemical sensing, leveraging the Suzuki-Miyaura cross-coupling reactivity common to arylboronates .

Properties

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-7-11(8-10-12)13(18)17(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAOMJCDURFBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405741 | |

| Record name | N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400727-57-3 | |

| Record name | N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400727-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material Preparation

- 4-Bromobenzamide or 4-iodobenzamide derivatives bearing the N,N-dimethyl substituent are commonly used as aryl halide precursors.

- The N,N-dimethylbenzamide moiety can be introduced by acylation of 4-aminoboronic acid derivatives or by amidation of 4-bromobenzoic acid derivatives with dimethylamine.

Installation of the Boronate Ester Group

The key step is the formation of the boronate ester at the para position of the benzamide ring. The most widely employed methods include:

Miayura Borylation (Palladium-Catalyzed Borylation):

This method involves the palladium-catalyzed coupling of aryl halides (e.g., 4-bromobenzamide derivatives) with bis(pinacolato)diboron (B2pin2) under basic conditions. The reaction typically uses Pd(dppf)Cl2 or Pd(PPh3)4 as catalysts and bases such as potassium acetate or potassium carbonate in solvents like dioxane or DMF.

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the arylboronate ester.

This method is favored for its mild conditions, high yields, and functional group tolerance.Hydroboration of Aryl Alkynes or Alkenes:

Although less common for this specific compound, hydroboration of aryl-substituted alkenes or alkynes with pinacolborane or 9-BBN derivatives can be used to introduce the boronate ester. However, regioselectivity and stability issues often make this less practical for benzamide derivatives.Lithiation Followed by Borylation:

Directed ortho-lithiation of N,N-dimethylbenzamide derivatives followed by quenching with trialkyl borates or pinacolborane can afford the boronate ester. This method requires careful control of reaction conditions and is less commonly used for para-substituted derivatives.

Purification and Characterization

- The crude product is typically purified by column chromatography or recrystallization.

- Characterization is performed by NMR (1H, 13C, 11B), mass spectrometry, and IR spectroscopy to confirm the boronate ester and amide functionalities.

Representative Synthetic Procedure (Literature Example)

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 4-Bromo-N,N-dimethylbenzamide, bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane, 80-90°C, 12-24 h | Formation of N,N-dimethyl-4-(pinacolboronate)benzamide | High yield (70-90%) reported; mild conditions; scalable |

| 2 | Purification by silica gel chromatography | Pure boronate ester obtained | Product stable under ambient conditions |

Mechanistic Insights and Optimization

- The palladium-catalyzed borylation mechanism involves two main pathways for transmetalation: the boronate pathway and the oxo-palladium pathway. The choice of base and solvent influences which pathway predominates, affecting yield and selectivity.

- Bases such as potassium acetate favor the boronate pathway, enhancing the formation of the tetrahedral boronate intermediate, which facilitates transmetallation.

- Ligand choice on palladium catalysts (e.g., dppf vs. PPh3) affects catalyst stability and turnover number, impacting reaction efficiency.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | Commonly used catalysts |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable, commercially available |

| Base | KOAc, K2CO3 | Influences mechanism and yield |

| Solvent | Dioxane, DMF | Polar aprotic solvents preferred |

| Temperature | 80-90°C | Optimal for reaction rate and selectivity |

| Reaction Time | 12-24 hours | Sufficient for complete conversion |

| Yield | 70-90% | High yields achievable with optimized conditions |

Alternative Approaches and Notes

- Some reports suggest the use of preformed lithium tetraalkylborates or organometallic reagents with B-methoxy-9-BBN for boronate formation, especially when boronic acids or boranes are unstable.

- Hydroboration with chiral borane reagents can be used for asymmetric induction but is less relevant for this compound.

- The compound is commercially available but often discontinued by suppliers, indicating the importance of in-house synthesis for research purposes.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Suzuki Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the boron center, where nucleophiles can replace the dioxaborolane group.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed

Biaryl Compounds: Formed through Suzuki coupling reactions.

Substituted Benzamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Chemical Biology: Applied in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a boron-containing reagent in organic synthesis. The dioxaborolane group facilitates the formation of carbon-carbon bonds through Suzuki coupling reactions. The palladium catalyst activates the boron center, allowing it to react with aryl or vinyl halides to form biaryl products .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N,N-Diisopropyl-3-methoxy-2-(dioxaborolan-2-yl)benzamide (CAS: N/A ): Structure: Features a methoxy group at the 3-position and diisopropylamide substituents. Diisopropyl groups introduce steric hindrance, slowing transmetalation in cross-coupling reactions .

- N-Methoxy-3-(dioxaborolan-2-yl)benzamide (CAS: 1204742-77-7 ): Structure: Boronate ester at the 3-position with a methoxy group.

Functional Group Modifications

Extended Conjugation Systems

Data Table: Structural and Functional Comparison

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 171364-78-6) is a compound characterized by its unique boronate ester functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in therapeutic applications.

Chemical Structure

The molecular formula of this compound is C14H22BNO2, with a molecular weight of approximately 247.14 g/mol. The structure includes a dimethylamino group and a boronate ester moiety that significantly influence its biological interactions.

Enzyme Inhibition

Research indicates that compounds with boronate esters exhibit notable enzyme inhibitory properties. A study evaluating the inhibitory effects of various benzamide derivatives found that this compound demonstrated moderate inhibition against specific glycosidases. The IC50 values for related compounds suggest that structural modifications significantly affect their inhibitory potency.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | α-glucosidase | 188 |

| Related Benzamide | β-glucosidase | 175 |

| Related Benzamide | β-galactosidase | 213 |

These results indicate that the positioning of the boronate group and other substituents can modulate enzyme affinity and selectivity .

Case Studies

- GSK-3β Inhibition : In a study focused on GSK-3β inhibitors, various derivatives including those similar to this compound were evaluated for their inhibitory activity. The most potent compounds showed IC50 values as low as 8 nM . This highlights the potential of such compounds in targeting key pathways involved in diseases like Alzheimer's and diabetes.

- Inflammatory Response Modulation : Another investigation into the anti-inflammatory properties of related compounds revealed that certain derivatives could significantly reduce nitric oxide (NO) levels in microglial cells. This suggests a therapeutic potential for modulating neuroinflammation .

The mechanism by which this compound exerts its biological effects is primarily through competitive inhibition of target enzymes by binding to their active sites or allosteric sites. The presence of the boronate group facilitates interactions with hydroxyl groups in the enzyme's active site.

Q & A

Q. Characterization methods :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and boronate ester integrity. For example, the pinacol boronate group shows a singlet at ~1.3 ppm (¹H) and ~25 ppm (¹³C) .

- Mass spectrometry : High-resolution MS (e.g., DART-MS) to verify molecular weight (exact mass: 301.1268 g/mol for C₁₆H₂₃BNO₃) .

What spectroscopic techniques are essential for confirming the structure of this compound?

Basic

Critical techniques include:

- ¹H/¹³C NMR : Identifies substituent positions and boronate ester integration. For example, the N,N-dimethylamide group appears as two singlets at ~3.0–3.1 ppm (¹H) and ~37–40 ppm (¹³C) .

- FT-IR : Confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and B-O bonds at ~1350 cm⁻¹.

- Mass spectrometry : LRMS/HRMS to validate molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ = 302.1341) .

Table 1 : Representative NMR Data from Literature

| Proton Environment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Reference |

|---|---|---|---|

| Pinacol methyl groups | 1.32 (s) | 24.9 | |

| N,N-Dimethylamide | 3.05 (s) | 38.2 | |

| Aromatic protons (C4) | 7.60–7.75 (m) | 128–135 |

How can researchers optimize the synthesis of this compound when encountering low yields due to steric hindrance?

Advanced

Steric hindrance from the dimethylamide group can impede coupling efficiency. Optimization strategies include:

- Ligand selection : Bulky ligands (e.g., SPhos or RuPhos) improve catalyst turnover by mitigating steric effects .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Temperature : Elevated temperatures (100–110°C) accelerate reaction kinetics but require careful moisture control .

Table 2 : Yield Comparison for Aryl Halide Substrates

| Substrate (X = leaving group) | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Chloroaryl precursor | PdCl₂(dppf)/XPhos | 32 | |

| Bromoaryl precursor | Pd(PPh₃)₄/SPhos | 65 |

How should contradictory NMR data between theoretical predictions and experimental results be addressed?

Advanced

Discrepancies often arise from impurities, residual solvents, or boron hydrolysis. Mitigation steps:

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .

- Moisture control : Conduct reactions under strict anhydrous conditions (Schlenk line) to prevent boronate ester degradation .

- 2D NMR : Employ COSY or HSQC to resolve overlapping signals in aromatic regions .

What are the implications of using this compound in Suzuki-Miyaura cross-coupling reactions for constructing complex organic architectures?

Advanced

The boronate ester serves as a key intermediate in synthesizing:

- Biaryl systems : For pharmaceuticals (e.g., kinase inhibitors) or OLED materials (e.g., emissive layers) .

- Polymer chemistry : Incorporation into conjugated polymers for optoelectronic devices, where the dimethylamide group enhances solubility .

- Bioconjugates : Functionalization of biomolecules (e.g., peptides) via aqueous-compatible coupling conditions .

What are the storage and handling considerations for this boronate ester to ensure stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.